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molecular formula C9H9NO3 B8560492 6-Hydroxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Hydroxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8560492
M. Wt: 179.17 g/mol
InChI Key: IVEBURJLDXFUCW-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Under N2, a 50 mL round-bottomed flask was charged with a 1M solution of BBr3 (3.11 mL, 3.11 mmol), then cooled in an ice/brine bath. To the cooled solution, was added drop-wise, 6-methoxy-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 394B (0.2 g, 1.035 mmol) in anhydrous DCM (4 mL). The reaction was stirred under N2 and then allowed to slowly warm to 23° C. After 2 hr, ice cold water (25 mL) was slowly added to the reaction mixture. The product was collected by vacuum filtration, washed with water, and dried in vacuo to give a light tan solid (0.116 g, 62.5% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.37 (d, J=6.57 Hz, 3H) 4.44-4.57 (m, 1H) 6.24-6.32 (m, 1H) 6.36 (d, J=2.78 Hz, 1H) 6.74 (d, J=8.59 Hz, 1H) 9.15 (s, 1H) 10.50 (s, 1 H). ESI-MS: m/z 180.1 (M+H)+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Yield
62.5%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:18]=[CH:17][C:10]2[O:11][CH:12]([CH3:16])[C:13](=[O:15])[NH:14][C:9]=2[CH:8]=1>C(Cl)Cl>[OH:6][C:7]1[CH:18]=[CH:17][C:10]2[O:11][CH:12]([CH3:16])[C:13](=[O:15])[NH:14][C:9]=2[CH:8]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.11 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC2=C(OC(C(N2)=O)C)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
25 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/brine bath
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC2=C(OC(C(N2)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.116 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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